molecular formula C15H19NO9 B15335117 (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate

(3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate

Cat. No.: B15335117
M. Wt: 357.31 g/mol
InChI Key: URSBDPDTERVBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate: is a chemical compound with the molecular formula C15H19NO9. It is a derivative of galactopyranosyl cyanide and is primarily used in glycosylation reactions. This compound is significant in the field of organic chemistry due to its role in the synthesis of various glycosides and oligosaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate typically involves the acetylation of galactopyranosyl cyanide. The process includes the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors where galactopyranosyl cyanide is treated with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate is used in the synthesis of glycosides and oligosaccharides. It serves as a building block for more complex carbohydrate structures.

Biology and Medicine: This compound is valuable in biomedical research, particularly in studying glycosylation processes. It helps in understanding the role of glycosylation in various biological functions and diseases.

Industry: In the industrial sector, it is used in the production of pharmaceuticals and other biologically active compounds. Its role in glycosylation makes it essential for the synthesis of drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate involves its participation in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl group to acceptor molecules. This process is facilitated by the presence of catalysts and specific reaction conditions. The molecular targets include various enzymes involved in glycosylation pathways.

Comparison with Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide
  • 1-Acetamido-2,3,4,6-tetra-O-acetyl-1-deoxy-beta-D-galactopyranosyl cyanide

Comparison: While (3,4,5-Triacetyloxy-6-cyanooxan-2-yl)methyl acetate shares similarities with other acetylated galactopyranosyl cyanides, it is unique due to its specific acetylation pattern. This unique structure allows it to participate in distinct glycosylation reactions, making it valuable for synthesizing specific glycosides and oligosaccharides.

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-cyanooxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h11-15H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSBDPDTERVBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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